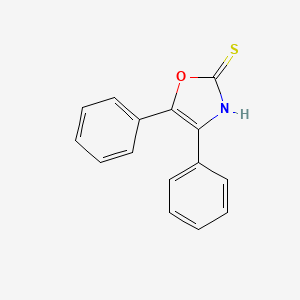

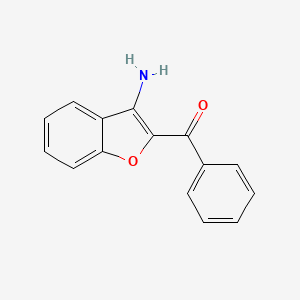

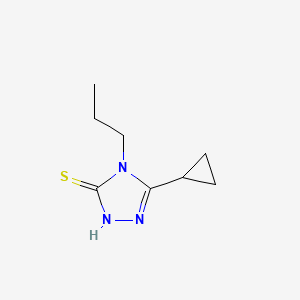

![molecular formula C10H10ClN3OS B1270629 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 424798-45-8](/img/structure/B1270629.png)

5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CMTT) is an organosulfur compound that has been widely studied due to its unique properties. CMTT has been found to exhibit a wide range of activities, including antimicrobial, antioxidant, and anti-inflammatory effects. These properties make CMTT a promising compound for use in a variety of scientific and medical applications, such as in the development of new drugs, the improvement of existing drugs, and the identification of new therapeutic targets.

科学研究应用

Corrosion Inhibition

This compound has been studied for its effectiveness in inhibiting the corrosion of 6061 Al alloy in hydrochloric acid . The studies were carried out at different concentrations and temperatures using weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The results showed that higher concentration and temperature improved the efficiency of the inhibitor .

Quantum Chemical Studies

Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges have been calculated for this compound . These calculations provide valuable insights into the behavior of the compound and its interaction with other molecules .

Drug Development

The compound has been studied as a potential oral drug candidate . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools . The compound showed remarkable dose-dependent anti-acetylcholinesterase activity, indicating that it may be a potential drug candidate for treating neurodegenerative disorders .

Stability Studies

A stability-indicating RP-HPLC-FLD method has been developed for the determination of this novel drug candidate . The stability of the compound was evaluated under various photolytic and pH stress conditions . The results indicate that the compound absorbs well from the oral route and remains stable at ambient temperature and physiological pH .

Antibacterial Activity

The compound has been used as a precursor for preparing a number of sulfanyl acetamides possessing antibacterial and enzyme inhibitory activities .

Enzyme Inhibitory Activities

As mentioned above, the compound has been used to prepare sulfanyl acetamides that have shown enzyme inhibitory activities . This opens up potential applications in the development of new drugs and treatments.

作用机制

Target of Action

The primary target of the compound 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. Inhibition of this enzyme can lead to an increase in acetylcholine concentration, which can have various effects on the nervous system.

Mode of Action

The compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced cholinergic transmission, affecting various physiological processes controlled by acetylcholine.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels. This can affect various downstream effects, including muscle contraction, heart rate, and other functions regulated by acetylcholine.

Pharmacokinetics

The compound’s pharmacokinetic properties, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound was found to have good oral bioavailability, indicating that it absorbs well from the oral route . It remains stable at ambient temperature and physiological pH .

Result of Action

The compound’s action results in a remarkable dose-dependent anti-acetylcholinesterase activity . This indicates that the compound may be a potential drug candidate for treating neurodegenerative disorders, which are often characterized by a decrease in acetylcholine levels.

属性

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNVNBCQCBLEDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360668 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

424798-45-8 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

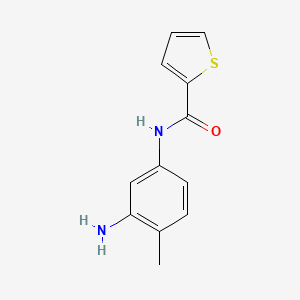

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)